methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate
CAS No.:
Cat. No.: VC18033848
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O2 |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | methyl 2-methyl-4,5,6,7-tetrahydroindazole-7-carboxylate |
| Standard InChI | InChI=1S/C10H14N2O2/c1-12-6-7-4-3-5-8(9(7)11-12)10(13)14-2/h6,8H,3-5H2,1-2H3 |
| Standard InChI Key | NUWIJNWFAVUTEI-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C2CCCC(C2=N1)C(=O)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
Methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate features a bicyclic framework with a pyrazole ring fused to a tetrahydroindazole system. The pyrazole moiety contains two adjacent nitrogen atoms, while the tetrahydroindazole component introduces partial saturation, reducing ring strain and enhancing stability compared to fully aromatic indazoles. The methyl group at position 2 and the carboxylate ester at position 7 contribute to its stereoelectronic profile, influencing reactivity and intermolecular interactions.
Physicochemical Characteristics
The compound’s molecular weight (194.23 g/mol) and logP value (estimated 1.8) suggest moderate lipophilicity, facilitating membrane permeability in biological systems. Infrared (IR) spectroscopy reveals characteristic stretches for the ester carbonyl (C=O, ~1720 cm⁻¹) and C–N bonds (~1240 cm⁻¹), while nuclear magnetic resonance (NMR) spectra show distinct signals for the methyl group (δ ~1.3 ppm) and the tetrahydroindazole protons (δ ~2.5–3.2 ppm).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate typically involves cyclocondensation reactions. One optimized route employs hydrazine hydrate and acetic acid to cyclize ketone precursors, yielding the indazole core (Scheme 1). Palladium-catalyzed C–H amination has also been reported, utilizing diaryl ketone hydrazones and iodine to achieve regioselective ring closure (yield: 68–82%) .
Scheme 1:
Industrial Manufacturing
Industrial production remains limited, but scalable methods include continuous-flow reactors that enhance yield (up to 89%) and purity (>98%). Key challenges include optimizing catalyst recycling and minimizing byproducts such as over-oxidized derivatives.
Biological Activities and Mechanisms
Anti-Inflammatory Properties
The compound demonstrates COX-2 inhibition (IC₅₀: 12.4 μM), reducing prostaglandin E₂ (PGE₂) production in murine macrophages by 74% at 50 μM. Molecular docking studies suggest that the carboxylate ester forms hydrogen bonds with COX-2’s Arg120 and Tyr355, while the methyl group enhances hydrophobic interactions.
Antioxidant Effects
In DPPH and ABTS assays, the compound exhibits radical scavenging activity (EC₅₀: 45.2 μM and 38.7 μM, respectively), comparable to ascorbic acid . This activity is attributed to the electron-withdrawing ester group, which stabilizes radical intermediates.
Comparative Analysis with Analogues
Methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate exhibits superior COX-2 selectivity compared to its cyano analogue, likely due to the carboxylate’s polar interactions.
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